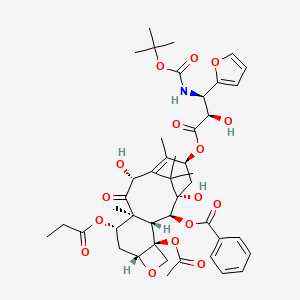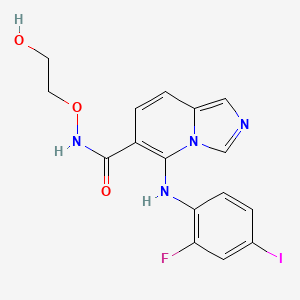
GDC-0623
Descripción general
Descripción
GDC-0623 es un potente inhibidor alostérico no competitivo de ATP de MEK1, una enzima clave en la vía de señalización MAPK/ERK. Este compuesto ha mostrado una actividad antitumoral significativa en modelos preclínicos y se está investigando su potencial para tratar diversos tipos de cáncer, incluido el melanoma y el cáncer colorrectal .
Aplicaciones Científicas De Investigación
GDC-0623 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto de herramienta para estudiar la vía de señalización MAPK/ERK y para desarrollar nuevos inhibidores dirigidos a esta vía.
Biología: this compound se utiliza en ensayos basados en células para investigar sus efectos sobre la proliferación celular, la apoptosis y otros procesos celulares.
Medicina: El compuesto se está investigando en ensayos clínicos para su potencial para tratar diversos tipos de cáncer, incluido el melanoma, el cáncer colorrectal y otros tumores sólidos
Mecanismo De Acción
GDC-0623 ejerce sus efectos al unirse a MEK1 y prevenir su fosforilación. Esta inhibición bloquea la activación aguas abajo de ERK, un actor clave en la proliferación y supervivencia celular. El compuesto forma un fuerte enlace de hidrógeno con Ser212 de MEK1, lo cual es crucial para su actividad inhibitoria . Al bloquear la fosforilación de retroalimentación de MEK de RAF de tipo salvaje, this compound inhibe eficazmente la vía de señalización MAPK/ERK .
Safety and Hazards
Direcciones Futuras
GDC-0623 has shown strong anti-tumor activity in preclinical studies and is currently in phase I clinical trials . It has been suggested that the combination of MEK inhibitors like this compound with agonist antibodies targeting the immunostimulatory CD40 receptor results in potent synergistic antitumor efficacy . This combination is a promising therapeutic concept, especially for the treatment of mutant Kras-driven tumors such as pancreatic ductal adenocarcinoma .
Análisis Bioquímico
Biochemical Properties
Gdc-0623 plays a crucial role in biochemical reactions by inhibiting the activity of MEK1. It forms a strong hydrogen bond with serine 212 of MEK1, which blocks the feedback phosphorylation of wild-type RAF. This inhibition prevents the activation of the downstream extracellular signal-regulated kinase (ERK) pathway, which is essential for cell proliferation and survival . This compound interacts with various biomolecules, including MEK1, RAF, and ERK, to exert its inhibitory effects.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It significantly impacts cell signaling pathways, particularly the RAS/RAF/MEK/ERK pathway, which is often deregulated in cancer. By inhibiting MEK1, this compound reduces the phosphorylation and activation of ERK, leading to decreased cell proliferation and increased apoptosis in cancer cells . Additionally, this compound affects gene expression and cellular metabolism by altering the activity of transcription factors and metabolic enzymes regulated by the ERK pathway.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to MEK1, where it forms a strong hydrogen bond with serine 212. This binding inhibits the kinase activity of MEK1, preventing the phosphorylation of ERK. As a result, the downstream signaling cascade is disrupted, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-tumor effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its inhibitory activity over extended periods in vitro. Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In in vivo studies, this compound has shown sustained anti-tumor activity, with significant tumor growth inhibition observed over several weeks of treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as elevated creatine phosphokinase levels, visual disturbances, and gastrointestinal symptoms have been observed
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with MEK1 and the downstream ERK pathway. By inhibiting MEK1, this compound affects the activity of metabolic enzymes and transcription factors regulated by ERK. This can lead to changes in metabolic flux and metabolite levels, impacting cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. This compound has been shown to accumulate in tumor tissues, where it exerts its inhibitory effects on MEK1 and the ERK pathway .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with MEK1 and other components of the ERK pathway. The compound’s activity and function are influenced by its subcellular localization, with its inhibitory effects being most pronounced in the cytoplasmic compartment. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Métodos De Preparación
GDC-0623 se sintetiza mediante una serie de reacciones químicas que implican la formación de derivados de imidazo[1,5-a]piridina. La ruta sintética suele implicar los siguientes pasos:
Formación del núcleo de imidazo[1,5-a]piridina: Esto se logra mediante la ciclación de precursores adecuados.
Introducción del grupo (2-fluoro-4-yodofenil)amino: Este paso implica la reacción de sustitución donde se introduce el grupo amino.
Adición del grupo (2-hidroxietoxi)aminoacilo: Esto se realiza mediante una reacción de sustitución nucleofílica.
Los métodos de producción industrial de this compound no están ampliamente documentados, pero probablemente impliquen la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
GDC-0623 se somete a varios tipos de reacciones químicas:
Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales de la molécula.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos amino e hidroxilo.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y alcoholes. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
GDC-0623 se compara con otros inhibidores de MEK como trametinib y cobimetinib. Si bien todos estos compuestos se dirigen a la misma vía, this compound es único debido a su mecanismo de inhibición alostérica no competitivo de ATP. Esto le permite unirse a un sitio diferente en MEK1, proporcionando un modo de acción distinto .
Compuestos Similares
Trametinib: Otro inhibidor de MEK utilizado en el tratamiento del melanoma.
Cobimetinib: Un inhibidor de MEK que se utiliza a menudo en combinación con otras terapias para el tratamiento del cáncer.
Selumetinib: Un inhibidor de MEK utilizado en el tratamiento de la neurofibromatosis tipo 1.
Las propiedades de unión únicas de this compound y su eficacia en tumores mutantes BRAF y KRAS lo convierten en un candidato prometedor para su desarrollo adicional en terapia contra el cáncer .
Propiedades
IUPAC Name |
5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FIN4O3/c17-13-7-10(18)1-4-14(13)20-15-12(16(24)21-25-6-5-23)3-2-11-8-19-9-22(11)15/h1-4,7-9,20,23H,5-6H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWVETIZUQEJEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CC3=CN=CN32)C(=O)NOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FIN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1168091-68-6 | |
| Record name | GDC-0623 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1168091686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GDC-0623 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11982 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GDC-0623 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW67545I4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
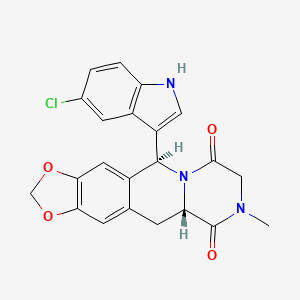



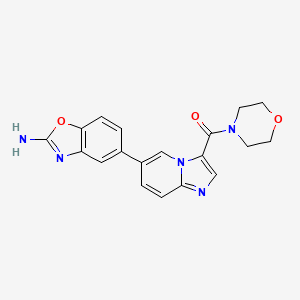

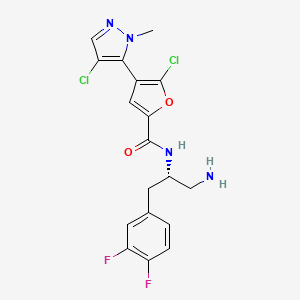
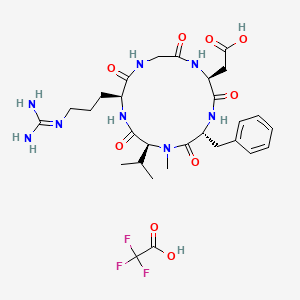

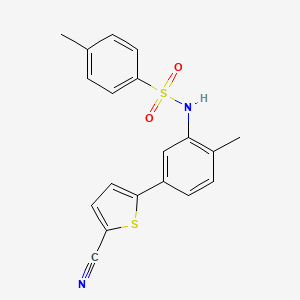
![6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9h-pyrido [2,3-b]indole](/img/structure/B612146.png)
